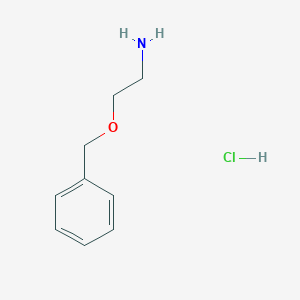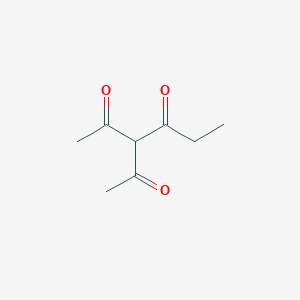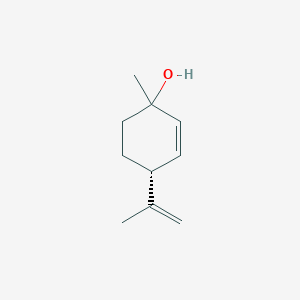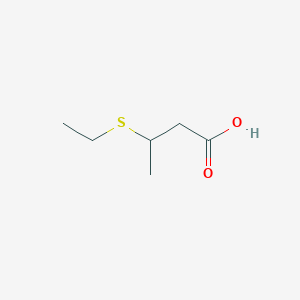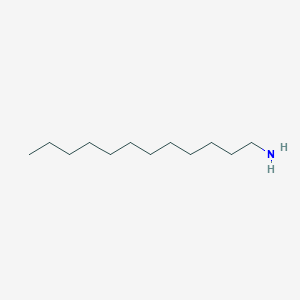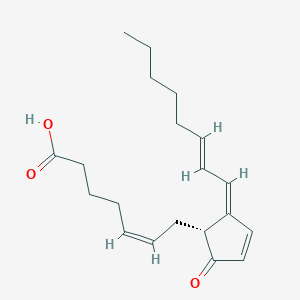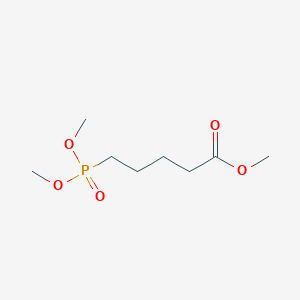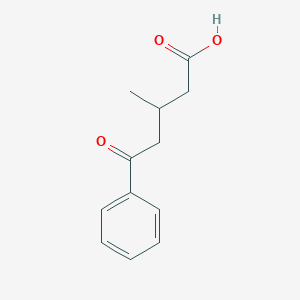![molecular formula C10H12O2 B051289 6-Acetylbicyclo[4.2.0]oct-4-en-3-one CAS No. 122598-62-3](/img/structure/B51289.png)
6-Acetylbicyclo[4.2.0]oct-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylbicyclo[4.2.0]oct-4-en-3-one is a bicyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications in various fields. 2.0]oct-4-en-3-one.
Mechanism Of Action
The mechanism of action of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one is not fully understood. However, it has been suggested that it may act as a modulator of various molecular targets, including enzymes and receptors, by binding to specific sites and altering their activity.
Biochemical And Physiological Effects
Studies have shown that 6-Acetylbicyclo[4.2.0]oct-4-en-3-one exhibits various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant activities. It has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Acetylbicyclo[4.2.0]oct-4-en-3-one in lab experiments include its unique structure, which allows for the synthesis of other bicyclic compounds, and its potential as a drug candidate for the treatment of various diseases. However, its limitations include its moderate to high cost and limited availability.
Future Directions
There are several future directions for the study of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one. One direction is the further investigation of its mechanism of action and molecular targets. Another direction is the synthesis of novel derivatives with improved pharmacological properties. Additionally, the potential of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one as a scaffold for the development of new drugs should be explored further.
Conclusion
In conclusion, 6-Acetylbicyclo[4.2.0]oct-4-en-3-one is a bicyclic compound that has potential applications in various fields of science. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of science.
Synthesis Methods
The synthesis of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield the desired product in moderate to high yields.
Scientific Research Applications
6-Acetylbicyclo[4.2.0]oct-4-en-3-one has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of other bicyclic compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
properties
CAS RN |
122598-62-3 |
|---|---|
Product Name |
6-Acetylbicyclo[4.2.0]oct-4-en-3-one |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
6-acetylbicyclo[4.2.0]oct-4-en-3-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)10-4-2-8(10)6-9(12)3-5-10/h3,5,8H,2,4,6H2,1H3 |
InChI Key |
MTRPQRFUEGIZHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
Canonical SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
synonyms |
Bicyclo[4.2.0]oct-4-en-3-one, 6-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

